3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide

CML Bcr-Abl T315I mutation imatinib resistance

3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide, commonly designated WP1130 or Degrasyn (CAS 856243-80-6), is a cell-permeable second-generation tyrphostin derivative with the molecular formula C₁₉H₁₈BrN₃O and a molecular weight of 384.27 g/mol. It functions as a partly selective deubiquitinase (DUB) inhibitor that directly suppresses the catalytic activity of USP9x, USP5, USP14, UCH37, and UCH-L1, while simultaneously down-regulating the antiapoptotic proteins Bcr-Abl and JAK2 without affecting 20S proteasome activity.

Molecular Formula C19H18BrN3O
Molecular Weight 384.3 g/mol
Cat. No. B12509917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide
Molecular FormulaC19H18BrN3O
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N
InChIInChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)
InChIKeyLIDOPKHSVQTSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide (WP1130/Degrasyn): Compound Identity, Pharmacological Class, and Procurement Context


3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide, commonly designated WP1130 or Degrasyn (CAS 856243-80-6), is a cell-permeable second-generation tyrphostin derivative with the molecular formula C₁₉H₁₈BrN₃O and a molecular weight of 384.27 g/mol [1]. It functions as a partly selective deubiquitinase (DUB) inhibitor that directly suppresses the catalytic activity of USP9x, USP5, USP14, UCH37, and UCH-L1, while simultaneously down-regulating the antiapoptotic proteins Bcr-Abl and JAK2 without affecting 20S proteasome activity [2]. Originally identified through a cell-based screen of AG490 structural analogues for improved JAK-STAT pathway suppression, WP1130 exhibits a mechanism of action that is mechanistically divergent from both its parent tyrphostin AG490 and ATP-competitive Bcr-Abl kinase inhibitors such as imatinib [3].

Why In-Class Substitution of 3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide with Other Tyrphostins or DUB Inhibitors Is Not Supported by Evidence


Despite sharing a cyanovinyl-amide tyrphostin scaffold with AG490 and structural similarities to WP1066, WP1130 cannot be functionally interchanged with any close analog. WP1130 exerts its biological effects primarily through covalent modification of DUB active-site cysteines, leading to polyubiquitin accumulation and aggresome formation, a mechanism that is absent in AG490 [1]. Unlike imatinib and other ATP-competitive Bcr-Abl kinase inhibitors, WP1130 retains full activity against the imatinib-resistant T315I gatekeeper mutant, because its mechanism relies on inducing Bcr-Abl protein degradation rather than inhibiting kinase activity [2]. Furthermore, commercial DUB inhibitors such as VLX1570 and b-AP15 predominantly target proteasome-associated DUBs (USP14, UCHL5), whereas WP1130 additionally inhibits USP9x, USP5, and UCH-L1, producing a distinct downstream proteomic signature . These mechanistic and target-selectivity differences are quantified in the evidence below.

Quantitative Differentiation Evidence for 3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide (WP1130) Versus Structural and Functional Analogs


WP1130 Retains Full Cytotoxic Potency Against Imatinib-Resistant T315I Mutant Bcr-Abl-Expressing Cells, Where Imatinib Is Inactive

In BaF/3 cells engineered to express the T315I gatekeeper mutant of Bcr-Abl—the most clinically recalcitrant imatinib-resistant mutation—WP1130 reduced cell viability with an IC₅₀ comparable to that observed in wild-type Bcr-Abl-expressing cells (~1.8 μM), whereas imatinib mesylate showed no significant reduction in viability at concentrations up to 10 μM [1]. This functional resistance circumvention is attributed to WP1130's mechanism of inducing proteasomal-independent Bcr-Abl protein degradation rather than competing for the ATP-binding pocket .

CML Bcr-Abl T315I mutation imatinib resistance drug-resistant leukemia

WP1130 Exhibits 50-Fold Greater Potency Than Parent Compound AG490 in Suppressing JAK2-Dependent Cytokine Signaling via a Mechanistically Distinct DUB-Inhibitory Mode

Structure-activity relationship studies following an AG490-focused chemical library screen identified WP1130 as exhibiting approximately 50-fold greater activity than AG490 in suppressing JAK2-dependent cytokine signaling [1]. Critically, while AG490 acts as a direct JAK2 kinase inhibitor (albeit with weak potency and poor pharmacology), WP1130 does not inhibit JAK2 kinase activity directly but instead functions as a DUB inhibitor, inducing K63-linked polyubiquitination of JAK2 and its subsequent trafficking to signaling-incompetent aggresomes [2]. This mechanistic divergence means WP1130 cannot be functionally replaced by AG490 in any assay designed to interrogate DUB-dependent regulation of JAK-STAT signaling.

JAK-STAT signaling DUB inhibition AG490 analog tyrphostin SAR

WP1130 Demonstrates Superior In Vivo Antiproliferative and Antitumor Efficacy Compared to STAT3 Inhibitor III (WP1066) in CML and Melanoma Xenograft Models

In head-to-head xenograft mouse model comparisons, WP1130 was reported to exert stronger antiproliferative and antitumor properties than the closely related STAT3 Inhibitor III, WP1066, in both CML and melanoma models . The enhanced in vivo efficacy of WP1130 is attributed to its broader DUB-inhibitory profile—targeting USP9x, USP5, USP14, UCH37, and UCH-L1—compared to WP1066, which primarily inhibits JAK2 and STAT3 phosphorylation (IC₅₀ values of 2.30 μM and 2.43 μM, respectively, in HEL cells) without significant DUB-inhibitory activity [1]. Additionally, WP1130 achieves an IC₅₀ of ~1.2 μM for apoptosis induction in Z138 mantle cell lymphoma cells , while WP1066 achieves IC₅₀ values of 1.5–2.3 μM in melanoma cell lines (A375, B16) without inducing comparable DUB-dependent aggresome formation [1].

in vivo xenograft CML melanoma WP1066 comparator antitumor efficacy

WP1130 Achieves Tumor-Selective Cytotoxicity with a 2- to 20-Fold Therapeutic Window Between Malignant and Normal Hematopoietic Cells

WP1130 induces apoptosis in myeloid and lymphoid tumor cell lines with IC₅₀ values ranging from 0.5 to 2.5 μM, whereas normal CD34+ hematopoietic precursors, dermal fibroblasts, and endothelial cells exhibit IC₅₀ values of approximately 5 to 10 μM . This represents a 2- to 20-fold selectivity window for malignant over normal cells. In colony formation assays, WP1130 was more effective in reducing leukemic versus normal hematopoietic colony formation and strongly inhibited colony formation of cells derived from patients with T315I mutant Bcr/Abl-expressing CML in blast crisis . This differential sensitivity is attributed to the overexpression and activation of DUBs—particularly USP9x and USP5—in tumor cells compared to normal counterparts, making malignant cells disproportionately dependent on DUB activity for survival protein stabilization [1].

tumor selectivity therapeutic window CD34+ hematopoietic cells apoptosis

WP1130 Inhibits Five Distinct Deubiquitinases Concurrently at a Single Concentration (5 μM), a Target-Engagement Profile Not Achieved by Other Single-Agent DUB Inhibitors

At a concentration of 5 μM, WP1130 directly inhibits the DUB activity of USP9x, USP5, USP14, UCH37, and UCH-L1 by ≥80% in Z138 mantle cell lymphoma cells, without affecting UCH-L3 or 20S proteasome activity . In contrast, the proteasome-associated DUB inhibitor b-AP15 predominantly targets only USP14 and UCHL5 [1], while VLX1570, a b-AP15 analog, inhibits proteasomal DUBs with IC₅₀ values of 4.2–8.6 μM but spares non-proteasomal DUBs such as USP9x and USP5 [2]. The pan-DUB inhibitor PR-619 inhibits a broader range of DUBs but lacks the partial selectivity that makes WP1130 useful for dissecting the contributions of specific tumor-associated DUBs (USP9x, USP5, USP14, UCH37) to oncogenic phenotypes [1].

DUB inhibitor profiling USP9x USP5 USP14 UCH37 UCH-L1 polypharmacology

WP1130 Induces Bcr-Abl Protein Down-Regulation Within 60 Minutes Independent of Proteasomal Degradation, a Kinetic and Mechanistic Feature Absent in Imatinib and Second-Generation Bcr-Abl Kinase Inhibitors

WP1130 induces the rapid down-regulation of both wild-type and T315I mutant Bcr/Abl protein within 60 minutes of treatment in CML cell lines (K562, BV-173), as demonstrated by the disappearance of phosphotyrosyl-Bcr/Abl signal on immunoblot . This degradation proceeds through a proteasome-independent mechanism that does not alter the Hsp90/Hsp70 chaperone ratio and does not affect bcr/abl gene expression at the mRNA level . In contrast, imatinib mesylate and second-generation Bcr-Abl kinase inhibitors (dasatinib, nilotinib) inhibit Bcr-Abl kinase activity without inducing Bcr-Abl protein degradation, and their efficacy is entirely abrogated by the T315I gatekeeper mutation [1]. The rapid kinetics of WP1130-mediated protein down-regulation—observable within 60 minutes—contrasts with the hours-to-days required for transcriptional or proteasomal degradation-based mechanisms.

Bcr-Abl protein degradation rapid down-regulation proteasome-independent kinetic comparison

Recommended Research and Industrial Application Scenarios for 3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide Based on Quantitative Differentiation Evidence


Investigating Imatinib-Resistant CML: Targeting T315I Mutant Bcr-Abl Through DUB-Dependent Protein Degradation

WP1130 is the only commercially available small molecule that reduces both wild-type and T315I mutant Bcr-Abl protein levels through a proteasome-independent degradation mechanism. In BaF/3 cells expressing T315I mutant Bcr-Abl, WP1130 retains full cytotoxic potency (IC₅₀ ≈ 1.8 μM), while imatinib is completely inactive [1]. Researchers studying imatinib-resistant CML—particularly the T315I gatekeeper mutation against which no first- or second-generation ATP-competitive kinase inhibitor is effective—should procure WP1130 as a positive control and mechanistic probe for Bcr-Abl protein destruction pathways. Colony formation assays using primary CML patient samples harboring the T315I mutation further validate its translational relevance [2].

Dissecting JAK2 Ubiquitination and Aggresome Trafficking Without Direct Kinase Inhibition Confounds

Unlike AG490, which directly inhibits JAK2 kinase activity with weak potency, WP1130 induces JAK2 K63-linked polyubiquitination and trafficking to perinuclear aggresomes through DUB inhibition, achieving 50-fold greater potency in suppressing JAK2-dependent cytokine signaling [1]. This unique mechanism allows researchers to decouple JAK2 kinase inhibition from JAK2 protein stability and subcellular localization effects. WP1130 at 5 μM pretreatment for 2 hours abolishes IL-3-induced Stat5 phosphorylation without inhibiting JAK2 catalytic activity, making it an essential tool for studies focused on ubiquitin-dependent regulation of JAK-STAT signaling [2].

Multi-DUB Inhibition Profiling: Simultaneously Targeting USP9x, USP5, USP14, UCH37, and UCH-L1 for Tumor Cell Apoptosis Induction

WP1130 at a single 5 μM concentration achieves ≥80% inhibition of five distinct DUBs (USP9x, USP5, USP14, UCH37, UCH-L1) without affecting UCH-L3 or 20S proteasome activity [1]. This multi-DUB inhibition profile drives the simultaneous down-regulation of antiapoptotic proteins (Mcl-1, Bcr-Abl, JAK2, c-Myc) and up-regulation of proapoptotic proteins (p53), producing a coordinated apoptotic response that single-DUB inhibitors (b-AP15: USP14/UCHL5 only) or proteasome-restricted DUB inhibitors (VLX1570) cannot replicate [2]. For chemical biology programs investigating the functional redundancy of tumor-associated DUBs, WP1130 provides a uniquely broad yet partially selective inhibition spectrum.

In Vivo Xenograft Efficacy Studies in Hematological Malignancies Requiring Superior Antitumor Activity Over WP1066

In head-to-head comparisons using xenograft mouse models of CML and melanoma, WP1130 demonstrated stronger antiproliferative and antitumor properties than the closely related JAK2/STAT3 inhibitor WP1066 [1]. WP1130 at a well-tolerated dose of 30 mg/kg every other day suppressed K562 tumor growth to an extent comparable to daily 50 mg/kg imatinib treatment, while also inhibiting growth of T315I mutant Bcr-Abl-expressing BaF/3 xenografts [2]. For in vivo oncology efficacy studies—particularly those involving imatinib-resistant CML models or mantle cell lymphoma xenografts—WP1130 should be selected over WP1066 on the basis of its superior in vivo antitumor activity and broader mechanistic coverage.

Quote Request

Request a Quote for 3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.